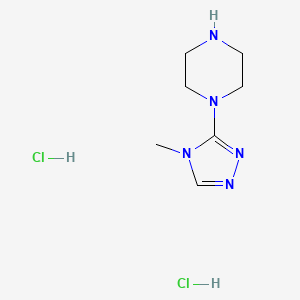
1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazin-dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H13N5.2HCl and a molecular weight of 240.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid that is soluble in water and some organic solvents .
Wissenschaftliche Forschungsanwendungen
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Compounds with similar structures have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have shown weak to high cytotoxic activities against certain tumor cell lines .
Vorbereitungsmethoden
The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride typically involves the reaction of precursor compounds with hydrochloric acid. Industrial production methods often utilize microwave-induced cyclodehydration and triflic anhydride activation to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles. Common reagents used in these reactions include ethyl bromoacetate and sodium sulphate.
Vergleich Mit ähnlichen Verbindungen
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a similar triazole ring but differs in its functional groups and applications.
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a thiol group and is used in different chemical reactions.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound is used in the synthesis of coordination polymers and has different structural properties.
Eigenschaften
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHLQZXKOXDNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














